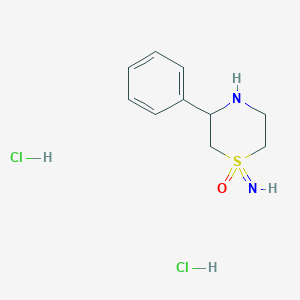

1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride is a derivative of the 1,3-thiazine class. While the provided papers do not directly discuss this compound, they offer insights into the chemical behavior and synthesis of closely related thiazine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazine derivatives typically involves the reaction of α-acetylenic ketones with amidinothioureas. In one study, benzoylacetylene was reacted with N-amidinothiourea in the presence of an acid or a Lewis acid to yield [4-Phenyl-2H-1,3-thiazin]-2-ylideneguanidinium salts, which can undergo further transformations .

Molecular Structure Analysis

Although the exact molecular structure of this compound is not provided, the structure of related compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of a 3-(N-Benzylamino)-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide derivative was determined, which helps in understanding the three-dimensional arrangement of atoms in the thiazine and thiadiazole frameworks .

Chemical Reactions Analysis

The reactivity of thiazine derivatives is influenced by their functional groups. The study mentions that the guanidinium salts of thiazine derivatives can be hydrolyzed under acidic or basic conditions to yield different products, such as 2-imino-4-phenyl-2H-1,3-thiazinium salts or free bases like 6-phenyl-1,2-dihydropyrimidine-2-thione . This indicates that the compound may also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical properties, such as crystal structure and space group, of related compounds have been characterized. The chemical properties, including reactivity under different conditions, have been explored to some extent. For example, the spectral properties of 3-(N-Alkylamino)-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxides have been detailed, which could provide insights into the absorption and emission characteristics of the compound .

Scientific Research Applications

Chemical Synthesis and Conversions

The compound 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride and its derivatives have been explored in various chemical synthesis processes. For instance, Karlivan et al. (1996) reported on the synthesis and conversions of related thiazole and thiazoline compounds, which are important for understanding the broader chemical properties and reactivities of these substances (Karlivan, G. A., Valter, R., Batse, A. E., & Gulbis, Yu. V., 1996).

Alzheimer's Disease Treatment Research

In the field of medicinal chemistry, derivatives of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide have been investigated for their potential in treating Alzheimer's disease. Scott et al. (2016) described the discovery of Verubecestat, a derivative of this compound, which is a β-site amyloid precursor protein cleaving enzyme 1 inhibitor, currently in clinical evaluation for treating Alzheimer's disease (Scott, J. D., Li, S. W., Brunskill, A., et al., 2016).

Complexes with Metals

Research by Yazıcı and Akgün (2006) has shown the potential of similar thiazine compounds in forming complexes with various metals like Cobalt(II), Nickel(II), and Copper(II). This area of research is significant for applications in coordination chemistry and material science (Yazıcı, A., & Akgün, F., 2006).

Corrosion Inhibition

Another intriguing application area is in corrosion inhibition. Quraishi and Sardar (2003) investigated heterocyclic compounds, closely related to 1-Imino-3-phenyl-1,4-thiazinane 1-oxide, as corrosion inhibitors for mild steel in acid solutions. This suggests potential industrial applications of such compounds in protecting metals against corrosion (Quraishi, M., & Sardar, R., 2003).

Acoustic Properties in Mixtures

Thakur et al. (2020) conducted studies on the acoustic properties of thiazine in binary mixtures, providing insights into the molecular interactions and complex formations in liquid systems. Such research is crucial for understanding the solute-solute interactions and could have implications in various fields, including material science and pharmaceuticals (Thakur, S. D., Singh, S., Kurhade, G. H., & Kakade, K. P., 2020).

Mechanism of Action

Target of Action

The primary targets of 1-Imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride, also known as EN300-27108187, are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various biological processes. The CB1 receptor is involved in the modulation of neurotransmitter release, while 11 βHSD1 is involved in the regulation of glucocorticoid action within cells.

Mode of Action

The compound interacts with its targets through a process known as molecular docking This involves the compound binding to the active sites of the CB1 and 11 βHSD1 proteins, leading to changes in their function

Biochemical Pathways

The interaction of EN300-27108187 with its targets affects several biochemical pathways. In the case of the CB1 receptor, this can lead to changes in neurotransmitter release, potentially affecting processes such as pain sensation, memory, and appetite. For 11 βHSD1, the compound’s action can influence the regulation of glucocorticoid hormones, which are involved in processes such as inflammation and immune response .

Result of Action

The molecular and cellular effects of EN300-27108187’s action depend on the specific context of its use. Given its targets, the compound could potentially influence processes such as pain sensation, memory, appetite, inflammation, and immune response . .

properties

IUPAC Name |

1-imino-3-phenyl-1,4-thiazinane 1-oxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.2ClH/c11-14(13)7-6-12-10(8-14)9-4-2-1-3-5-9;;/h1-5,10-12H,6-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSZTGHNMWYSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CC(N1)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)

![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)

![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)